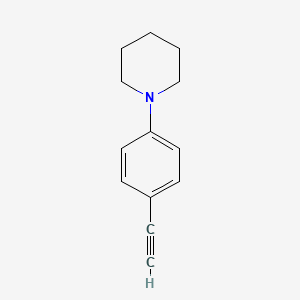

1-(4-Ethynylphenyl)piperidine

Description

The exact mass of the compound 1-(4-Ethynylphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Ethynylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethynylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVTWKBBVMEXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482325 | |

| Record name | 1-(4-ethynylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-66-8 | |

| Record name | 1-(4-ethynylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-N-PIPERIDINOPHENYL ACETYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Ethynylphenyl)piperidine CAS number 41876-66-8 properties

An In-depth Technical Guide to 1-(4-Ethynylphenyl)piperidine (CAS: 41876-66-8)

Introduction

1-(4-Ethynylphenyl)piperidine is a disubstituted aromatic compound featuring a piperidine ring and a terminal alkyne (ethynyl group) attached to a central benzene ring. Its unique structure makes it a valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The piperidine moiety is a common scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1][2][3] The presence of the reactive ethynyl group allows for a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

1-(4-Ethynylphenyl)piperidine is typically a colorless to pale yellow liquid or solid, depending on its purity.[4] Its core structure consists of a piperidine ring N-substituted onto a phenylacetylene backbone.

| Property | Value | Source |

| CAS Number | 41876-66-8 | [5] |

| Molecular Formula | C₁₃H₁₅N | [5] |

| Molecular Weight | 185.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| InChI | InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2 | [4][6] |

| InChIKey | HSVTWKBBVMEXGW-UHFFFAOYSA-N | [6] |

| SMILES | C#CC1=CC=C(C=C1)N2CCCCC2 | [4][6] |

| Predicted XlogP | 3.2 | [6] |

| Monoisotopic Mass | 185.12045 Da | [6] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

-

Ethynyl Proton (-C≡C-H) : A sharp singlet typically appears in the range of δ 3.0-3.5 ppm.

-

Aromatic Protons (-C₆H₄-) : The para-substituted phenyl ring will exhibit an AA'BB' system, presenting as two distinct doublets. The protons ortho to the piperidine group are expected around δ 6.8-7.0 ppm, while the protons ortho to the ethynyl group would appear further downfield, around δ 7.3-7.5 ppm.

-

Piperidine Protons (-C₅H₁₀N-) : The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 3.1-3.3 ppm. The remaining protons on the piperidine ring (β- and γ-protons) will appear as multiplets in the upfield region of δ 1.5-1.9 ppm.[7]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals corresponding to the alkyne, aromatic, and aliphatic carbons.

-

Ethynyl Carbons (-C≡C-) : Two signals are expected, with the terminal carbon appearing around δ 75-80 ppm and the internal carbon (attached to the phenyl ring) around δ 80-85 ppm.

-

Aromatic Carbons (-C₆H₄-) : Four signals are expected for the para-substituted ring, typically in the range of δ 115-150 ppm.

-

Piperidine Carbons (-C₅H₁₀N-) : The α-carbons are expected around δ 50-55 ppm, with the other carbons appearing further upfield around δ 24-27 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.

-

≡C-H Stretch : A sharp, strong band around 3300 cm⁻¹.

-

C≡C Stretch : A weak to medium band in the range of 2100-2150 cm⁻¹.

-

Aromatic C-H Stretch : Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Signals appearing just below 3000 cm⁻¹.

-

C-N Stretch : A band in the region of 1150-1250 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 185.12.

-

Predicted Fragments : Common fragmentation patterns would likely involve the loss of the ethynyl group or fragmentation of the piperidine ring.

-

Synthesis and Reactivity

Synthetic Pathways

The most common approach to synthesizing 1-(4-Ethynylphenyl)piperidine involves a two-step process: first, the formation of a halogenated phenylpiperidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Caption: General synthetic workflow for 1-(4-Ethynylphenyl)piperidine.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative example based on standard Sonogashira coupling procedures.[8]

Step 1: Synthesis of 1-(4-bromophenyl)piperidine

-

To a solution of 1,4-dibromobenzene (1.0 eq) in a suitable solvent such as DMF or sulfolane, add piperidine (1.1 eq) and a base like potassium carbonate (2.0 eq) or potassium tert-butoxide.[9]

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperidine.

Step 2: Synthesis of 1-(4-Ethynylphenyl)piperidine

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-bromophenyl)piperidine (1.0 eq) in a solvent mixture of toluene and triethylamine (e.g., 2:1 ratio).

-

Add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

-

Bubble acetylene gas through the solution or add ethynyltrimethylsilane (1.2 eq). If using the silyl-protected alkyne, a subsequent deprotection step with a base (e.g., K₂CO₃ in methanol) will be required.

-

Heat the mixture to 50-70 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to obtain 1-(4-Ethynylphenyl)piperidine.

Reactivity

The chemical reactivity of 1-(4-Ethynylphenyl)piperidine is dominated by its terminal alkyne functionality, making it a versatile synthon.

Caption: Key reaction pathways for 1-(4-Ethynylphenyl)piperidine.

Applications in Research and Development

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3][10] 1-(4-Ethynylphenyl)piperidine serves as a key intermediate for synthesizing novel therapeutic agents.

-

Medicinal Chemistry : The compound is used as a scaffold to develop inhibitors for various biological targets. For instance, piperidine derivatives have been investigated for their potential as anticancer, anti-Alzheimer, antiviral, and analgesic agents.[1][11][12] The ethynyl group provides a convenient handle to attach these scaffolds to other molecules or pharmacophores via stable triazole linkages.

-

Organic Synthesis : It serves as a building block for creating complex heterocyclic systems and functionalized aromatic compounds.[4]

-

Materials Science : The terminal alkyne allows for its use in the synthesis of functional polymers and organic materials through polymerization or surface modification reactions.

Safety and Handling

While specific toxicity data for 1-(4-ethynylphenyl)piperidine is not extensively documented, its structure suggests that it should be handled with care in a laboratory setting. The piperidine moiety itself is classified as a hazardous substance.

-

General Hazards : The compound is listed as an irritant.[5] Based on the properties of piperidine, it should be considered potentially harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[13][14][15]

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[15]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-(4-Ethynylphenyl)piperidine (CAS 41876-66-8) is a compound of significant interest due to its hybrid structure, which combines the pharmacologically relevant piperidine scaffold with the synthetically versatile ethynyl group. Its predictable reactivity and utility as a molecular building block make it a valuable tool for researchers in drug discovery, organic synthesis, and materials science. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development endeavors.

References

-

PubChem. (n.d.). 1-(4-ethylsulfanylphenyl)piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

LookChem. (n.d.). 1-(4-ethynylphenyl)piperidine CAS NO.41876-66-8. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Retrieved from [Link]

-

PENTA chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-ethynylphenyl)piperidine (C13H15N). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-4-phenyl-piperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Ethylphenyl)piperidine. Retrieved from [Link]

-

Yuhan Pharma. (n.d.). 1-(4-Ethynylphenyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.

-

SpectraBase. (n.d.). 1-(4-Methylphenyl)piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(4-Nitrophenyl)piperazine - NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-(4-nitrophenyl)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. CAS 41876-66-8: 1-(4-ethynylphenyl)piperidine | CymitQuimica [cymitquimica.com]

- 5. 41876-66-8 Cas No. | 1-(4-Ethynylphenyl)piperidine | Matrix Scientific [matrixscientific.com]

- 6. PubChemLite - 1-(4-ethynylphenyl)piperidine (C13H15N) [pubchemlite.lcsb.uni.lu]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(4-Ethynylphenyl)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethynylphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its structural formula, molecular weight, and key physicochemical properties. A thorough exploration of its synthesis, primarily through the Sonogashira coupling reaction, is presented, including a detailed, validated experimental protocol. The guide further provides a complete characterization of the compound, featuring an analysis of its 1H NMR, 13C NMR, FT-IR, and mass spectrometry data. Finally, the role of 1-(4-ethynylphenyl)piperidine as a versatile building block in drug discovery is discussed, with an emphasis on its potential pharmacological applications.

Introduction

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals and bioactive natural products.[1][2] Its saturated heterocyclic structure provides a versatile framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of an ethynyl group, as seen in 1-(4-ethynylphenyl)piperidine, introduces a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of complex organic molecules. This guide serves as a detailed resource for researchers and drug development professionals interested in the synthesis, characterization, and application of this promising compound.

Compound Profile

Structural Formula: C₁₃H₁₅N

Molecular Weight: 185.27 g/mol (Isotopic Mass: 185.12045 Da)

IUPAC Name: 1-(4-ethynylphenyl)piperidine

CAS Number: 41876-66-8

Appearance: Typically appears as a colorless to pale yellow liquid or solid, depending on purity.[1]

Table 1: Physicochemical Properties of 1-(4-Ethynylphenyl)piperidine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | PubChem |

| Molecular Weight | 185.27 g/mol | PubChem |

| Monoisotopic Mass | 185.12045 Da | PubChem |

| SMILES | C#CC1=CC=C(C=C1)N2CCCCC2 | PubChem |

| InChI | InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2 | PubChem |

| InChIKey | HSVTWKBBVMEXGW-UHFFFAOYSA-N | PubChem |

digraph "1-(4-Ethynylphenyl)piperidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; H1[label="H"];

// Positioning nodes C1 -> C2 [len=0.7, dir=none]; C2 -> C3 [len=0.7, dir=none]; C3 -> C4 [len=0.7, dir=none]; C4 -> C5 [len=0.7, dir=none]; C5 -> C6 [len=0.7, dir=none]; C6 -> C1 [len=0.7, dir=none]; C1 -> N1 [len=0.7, dir=none]; N1 -> C7 [len=0.7, dir=none]; C7 -> C8 [len=0.7, dir=none]; C8 -> C9 [len=0.7, dir=none]; C9 -> C10 [len=0.7, dir=none]; C10 -> C11 [len=0.7, dir=none]; C11 -> C7 [len=0.7, dir=none]; C10 -> C12 [len=0.7, dir=none]; C12 -> C13 [len=0.5, dir=none, style=triple]; C13 -> H1[len=0.4, dir=none];

// Invisible edges for structure C1 -> C3 [style=invis]; C2 -> C4 [style=invis]; }

Caption: 2D structure of 1-(4-Ethynylphenyl)piperidine.

Synthesis and Purification

The primary and most efficient method for the synthesis of 1-(4-ethynylphenyl)piperidine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3]

Caption: Synthetic workflow for 1-(4-Ethynylphenyl)piperidine.

Causality Behind Experimental Choices

The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4] The synthesis is typically carried out in a two-step sequence starting from a suitable di-halogenated benzene, such as 1-bromo-4-iodobenzene. The greater reactivity of the carbon-iodine bond allows for selective initial coupling.

A common synthetic approach involves the initial synthesis of 1-(4-bromophenyl)piperidine, followed by the Sonogashira coupling with a protected alkyne like trimethylsilylacetylene, and subsequent deprotection. This strategy is often preferred to direct coupling with acetylene gas, which can be hazardous and difficult to handle. The use of a silyl protecting group for the alkyne prevents self-coupling and other side reactions.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a reliable method for the synthesis of 1-(4-ethynylphenyl)piperidine.

Materials:

-

1-(4-bromophenyl)piperidine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

-

To a dry Schlenk flask under an argon atmosphere, add 1-(4-bromophenyl)piperidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and freshly distilled triethylamine (2.0 eq).

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine.

Step 2: Deprotection to 1-(4-Ethynylphenyl)piperidine

-

Dissolve the silyl-protected intermediate from Step 1 in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be further purified by column chromatography if necessary to yield pure 1-(4-ethynylphenyl)piperidine.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 1-(4-ethynylphenyl)piperidine based on the analysis of structurally similar compounds and general principles of spectroscopy.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted 1H NMR Chemical Shifts for 1-(4-Ethynylphenyl)piperidine (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Piperidine (α-CH₂) | ~3.2 | t | 4H | Protons adjacent to Nitrogen |

| Piperidine (β-CH₂) | ~1.7 | m | 4H | |

| Piperidine (γ-CH₂) | ~1.6 | m | 2H | |

| Aromatic (ortho to piperidine) | ~6.8 | d | 2H | |

| Aromatic (meta to piperidine) | ~7.3 | d | 2H | |

| Acetylenic | ~3.0 | s | 1H |

Note: These are predicted values and may vary slightly in experimental data.

The downfield shift of the α-protons of the piperidine ring is due to the deshielding effect of the adjacent nitrogen atom. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The acetylenic proton is expected to appear as a sharp singlet.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 1-(4-Ethynylphenyl)piperidine (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Piperidine (α-C) | ~50 | |

| Piperidine (β-C) | ~26 | |

| Piperidine (γ-C) | ~24 | |

| Aromatic (C-N) | ~150 | |

| Aromatic (C-C≡) | ~115 | |

| Aromatic (CH) | ~133, ~116 | |

| Acetylenic (C-Ar) | ~84 | |

| Acetylenic (≡CH) | ~76 |

Note: These are predicted values and may vary slightly in experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key FT-IR Absorption Bands for 1-(4-Ethynylphenyl)piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~2100 | Medium to Weak | C≡C stretch (alkyne) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-N stretch (aryl amine) |

The presence of a sharp peak around 3300 cm⁻¹ and a medium to weak peak around 2100 cm⁻¹ are characteristic of a terminal alkyne, providing strong evidence for the successful synthesis of the target compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 185, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of the ethynyl group (C₂H) leading to a fragment at m/z = 160.

-

Cleavage of the piperidine ring can lead to various smaller fragments.

-

A fragment corresponding to the piperidinyl cation at m/z = 84.

-

Applications in Drug Discovery and Medicinal Chemistry

The 1-(4-ethynylphenyl)piperidine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.[6][7] The piperidine ring is a common feature in many CNS-active drugs, and its derivatives have shown promise as analgesics, antipsychotics, and antihistamines.[6][8]

The ethynyl group serves as a key functional handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and regioselective linking of the piperidine-phenyl core to other molecular fragments, facilitating the rapid generation of compound libraries for high-throughput screening.

Derivatives of ethynylpiperidine have been investigated for a range of pharmacological activities, including:

-

Local Anesthetic and Antiarrhythmic Activities: Certain ethynylpiperidine derivatives have shown potential in these therapeutic areas.[9]

-

Anticancer Agents: The piperidine nucleus is a key component of many anticancer drugs, and the ethynylphenyl moiety can be used to synthesize novel analogs with potential antitumor activity.[10]

-

Antiviral and Antimicrobial Agents: The versatility of the piperidine scaffold allows for its incorporation into molecules designed to target viral or microbial pathogens.[6]

The ability to readily synthesize and functionalize 1-(4-ethynylphenyl)piperidine makes it a valuable tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

1-(4-ethynylphenyl)piperidine is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. Its synthesis via the robust and efficient Sonogashira coupling reaction is well-established. The spectroscopic data provide a clear fingerprint for the characterization of this compound. The presence of both the privileged piperidine scaffold and a reactive ethynyl group makes it an attractive starting material for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize 1-(4-ethynylphenyl)piperidine in their scientific endeavors.

References

Wiley-VCH. (2007). Supporting Information. Advanced Synthesis & Catalysis. [11] Royal Society of Chemistry. (n.d.). Supporting Information for an article. [9] Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI. [12] Chutia, R., et al. (2024, December 7). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [13] Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [8] Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015, November 15). PubMed. [5] Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (n.d.). MDPI. [6] Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. [14] Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook. [15] The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). [1] 1-(4-ethynylphenyl)piperidine | CAS 41876-66-8. (n.d.). CymitQuimica. [16] Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. [2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed. [7] Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). [10] Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [17] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [4] Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. [18] 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. [19] Copper(II) Acetate/1,4Diphenyl1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes under Aerobic and Solvent-Free Conditions. (2025, August 7). ResearchGate. [20] Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). MDPI. [3] Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [21] Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [22] 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, June 1). DergiPark. [23] 1-(4-chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). [24] 1-(4-Methylphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [25] Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (2025, August 8). ResearchGate. [26] One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (n.d.). The Royal Society of Chemistry. [27] Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020, August). ResearchGate. [28] Piperidine, 1-(4-nitrophenyl)-. (n.d.). NIST WebBook. [29] 1 4 Methoxyphenyl piperazine. (2016, July 14). mzCloud.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine, 1-(2-phenylethyl)- [webbook.nist.gov]

- 5. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. preprints.org [preprints.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 13. web.pdx.edu [web.pdx.edu]

- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 19. Piperidine(110-89-4) MS spectrum [chemicalbook.com]

- 20. massbank.eu [massbank.eu]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. scispace.com [scispace.com]

- 23. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 24. spectrabase.com [spectrabase.com]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 29. mzCloud – 1 4 Methoxyphenyl piperazine [mzcloud.org]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Ethynylphenyl)piperidine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-ethynylphenyl)piperidine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on its acquisition and interpretation. The methodologies and analyses presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Introduction

1-(4-Ethynylphenyl)piperidine, with the chemical formula C₁₃H₁₅N, is an organic compound featuring a piperidine ring linked to an ethynyl-substituted phenyl group.[1][2][3] Its structural motifs are of significant interest in the development of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of 1-(4-ethynylphenyl)piperidine and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of 1-(4-Ethynylphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-ethynylphenyl)piperidine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-ethynylphenyl)piperidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the multiplets of the piperidine ring protons.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of 1-(4-ethynylphenyl)piperidine is expected to show distinct signals for the aromatic, ethynyl, and piperidine protons. The predicted chemical shifts (δ) in ppm are based on the analysis of similar structures.[4][5][6]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H₂', H₆' | ~3.1-3.3 | t | 4H | Protons on carbons adjacent to nitrogen |

| H₃', H₅' | ~1.7-1.9 | m | 4H | Protons on carbons beta to nitrogen |

| H₄' | ~1.5-1.7 | m | 2H | Proton on carbon gamma to nitrogen |

| H₂, H₆ | ~7.4 | d | 2H | Aromatic protons ortho to the piperidine |

| H₃, H₅ | ~6.9 | d | 2H | Aromatic protons meta to the piperidine |

| C≡C-H | ~3.0 | s | 1H | Acetylenic proton |

Rationale for Assignments:

-

The protons on the carbons alpha to the nitrogen (H₂', H₆') are deshielded due to the electron-withdrawing effect of the nitrogen, hence their downfield shift.

-

The remaining piperidine protons (H₃', H₄', H₅') will appear as overlapping multiplets in the aliphatic region.

-

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating piperidine group (H₃, H₅) will be more shielded (upfield) than those ortho to the electron-withdrawing ethynyl group (H₂, H₆).

-

The acetylenic proton is expected to appear as a sharp singlet around 3.0 ppm.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C₂', C₆' | ~50-52 | Carbons adjacent to nitrogen |

| C₃', C₅' | ~25-27 | Carbons beta to nitrogen |

| C₄' | ~24-26 | Carbon gamma to nitrogen |

| C₁ | ~150-152 | Aromatic carbon attached to nitrogen |

| C₂, C₆ | ~132-134 | Aromatic carbons ortho to the ethynyl group |

| C₃, C₅ | ~115-117 | Aromatic carbons meta to the ethynyl group |

| C₄ | ~119-121 | Aromatic carbon attached to the ethynyl group |

| C ≡CH | ~83-85 | Quaternary acetylenic carbon |

| C≡C H | ~76-78 | Terminal acetylenic carbon |

Rationale for Assignments:

-

The carbons of the piperidine ring will appear in the aliphatic region, with the carbons alpha to the nitrogen being the most downfield.[7][8]

-

The aromatic carbons show a predictable pattern based on substituent effects. The carbon attached to the nitrogen (C₁) will be the most downfield due to the deshielding effect.

-

The two acetylenic carbons will appear in a characteristic region between 70 and 90 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

IR Spectral Analysis (Predicted)

The IR spectrum of 1-(4-ethynylphenyl)piperidine will exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal alkyne |

| ~3050 | Medium | C-H stretch | Aromatic |

| 2850-2950 | Strong | C-H stretch | Aliphatic (piperidine) |

| ~2100 | Medium, sharp | C≡C stretch | Alkyne |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-N stretch | Aryl amine |

| ~830 | Strong | C-H bend | 1,4-disubstituted aromatic (out-of-plane) |

Rationale for Assignments:

-

The most diagnostic peaks are the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹, which are characteristic of a terminal alkyne.

-

The C-H stretches for the aromatic and aliphatic portions of the molecule will be present in their expected regions.

-

The strong C-N stretching vibration confirms the presence of the piperidine-phenyl bond.

-

The out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecular ion intact.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

Mass Spectral Analysis (Predicted)

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The predicted m/z values are based on the molecular formula C₁₃H₁₅N (monoisotopic mass: 185.12 Da).[1]

| m/z (Predicted) | Ion | Description |

| 186.12773 | [M+H]⁺ | Protonated molecular ion |

| 185.11990 | [M]⁺ | Molecular ion |

| 184.11317 | [M-H]⁻ | Deprotonated molecular ion |

| 208.10967 | [M+Na]⁺ | Sodium adduct |

Fragmentation Pathway:

Under ionization conditions, the molecular ion can undergo fragmentation. A logical fragmentation pathway is crucial for structural confirmation.

Caption: Predicted ESI-MS fragmentation of 1-(4-Ethynylphenyl)piperidine.

Rationale for Fragmentation:

-

Loss of a hydrogen radical from the molecular ion to give the [M-H]⁺ ion is a common fragmentation pathway.

-

Loss of acetylene (C₂H₂) from the ethynyl group is also a plausible fragmentation.

-

Cleavage of the C-N bond can lead to the formation of characteristic fragment ions, such as the tropylium ion ([C₇H₇]⁺) at m/z 91 if rearrangement occurs.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 1-(4-ethynylphenyl)piperidine based on established principles and data from analogous compounds. The presented protocols for NMR, IR, and MS are robust and widely applicable for the analysis of this and similar molecules. The interpretation of the spectral data, including predicted chemical shifts, vibrational frequencies, and fragmentation patterns, offers a comprehensive framework for researchers to confirm the structure and purity of their synthesized 1-(4-ethynylphenyl)piperidine. Adherence to these analytical methodologies will ensure a high degree of confidence in the quality of the material, which is a critical prerequisite for its application in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-ethynylphenyl)piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-ethynylphenyl)piperidine (C13H15N). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methylphenyl)piperidine. Retrieved from [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ResearchGate. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (n.d.). 4 ANPP. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethylsulfanylphenyl)piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynylpiperidine. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-(4-ethynylphenyl)piperidine (C13H15N) [pubchemlite.lcsb.uni.lu]

- 2. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 3. 1-(4-Ethylsulfanylphenyl)piperidine | C13H19NS | CID 175762992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

The Piperidine Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged structure" in the design of therapeutic agents.[1] This technical guide provides a comprehensive exploration of the potential applications of piperidine derivatives in pharmacology, with a focus on their roles in oncology, neuropharmacology, and infectious diseases. We will delve into the synthetic strategies employed to access these valuable molecules, their intricate mechanisms of action, and the critical structure-activity relationships that govern their biological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire the continued innovation of piperidine-based therapeutics.

The Piperidine Core: A Foundation for Pharmacological Diversity

The piperidine moiety's success in drug discovery can be attributed to several key features. Its saturated, chair-like conformation provides a three-dimensional framework that can be readily modified to achieve specific spatial orientations for optimal target engagement. The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling crucial interactions with biological targets. Furthermore, the piperidine ring can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2]

Synthetic Strategies: Accessing the Piperidine Scaffold

The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods available to generate a diverse array of derivatives.

A common and efficient method for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridines. This approach allows for the stereoselective synthesis of cis-piperidines, which can be further transformed into their trans-diastereoisomers.[2]

Reductive amination of dicarbonyl compounds or their equivalents with a primary amine is another powerful strategy for constructing the piperidine ring. This method offers a high degree of flexibility in introducing substituents onto both the nitrogen and carbon atoms of the ring.

Diels-Alder and other cycloaddition reactions involving imines or their precursors provide a convergent and often stereocontrolled route to highly functionalized piperidine derivatives.

Piperidine Derivatives in Oncology

The piperidine scaffold is a prominent feature in a number of anticancer agents, where it contributes to target binding, selectivity, and favorable pharmacokinetic properties.[3][4][5]

Mechanism of Action: Targeting Key Signaling Pathways

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4][5] One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Several piperidine-containing compounds have been identified as inhibitors of the PI3K/Akt signaling pathway.[3][4][5] By blocking the activity of key kinases in this pathway, these compounds can induce apoptosis and inhibit the growth of cancer cells.[6]

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Structure-Activity Relationship (SAR) Studies in Oncology

SAR studies are crucial for optimizing the anticancer activity of piperidine derivatives. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, modifications to the piperidine ring have been shown to significantly impact potency and selectivity.[7] Substitution at the 4-position of the piperidine ring with various functional groups can modulate interactions with the kinase active site, leading to improved inhibitory activity.[7]

Experimental Protocol: Cell Viability (MTT) Assay

A fundamental method for evaluating the cytotoxic effects of potential anticancer agents is the MTT assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, if used as a solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17a | PC3 (Prostate) | 0.81 | [3] |

| B3962 | WHCO3 (Esophageal) | 0.36 | [8] |

| B4126 | PLC (Hepatocellular) | 0.47 | [8] |

| B4125 | CaCo2 (Colon) | 0.48 | [8] |

Piperidine Derivatives in Neuropharmacology

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), including those for Alzheimer's disease, schizophrenia, and pain.[9][10]

Mechanism of Action: Acetylcholinesterase Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several potent AChE inhibitors, such as Donepezil, feature a piperidine ring that plays a crucial role in binding to the enzyme's active site.[10]

Caption: Mechanism of acetylcholinesterase inhibition by Donepezil.

Structure-Activity Relationship of AChE Inhibitors

The development of Donepezil and its analogs has provided significant insights into the SAR of piperidine-based AChE inhibitors. The N-benzylpiperidine moiety is a key pharmacophore, with the benzyl group interacting with the peripheral anionic site (PAS) of AChE and the piperidine nitrogen interacting with the catalytic active site.[10] Modifications to the linker connecting the piperidine ring to other aromatic systems have been shown to fine-tune the inhibitory potency and selectivity.[10]

Experimental Protocol: Synthesis of Donepezil

The synthesis of Donepezil is a multi-step process that highlights key organic chemistry transformations.[11][12][13][14]

Step-by-Step Methodology:

-

N-Benzylation of 4-Piperidinecarboxaldehyde: React 4-piperidinecarboxaldehyde with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

-

Aldol Condensation: React the resulting N-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone in the presence of a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

-

Reduction: The resulting enone intermediate is then reduced, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield Donepezil.

-

Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and solubility.

Quantitative Data: AChE Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Donepezil (E2020) | AChE | 5.7 | [10] |

| Compound 21 | AChE | 0.56 | [9] |

| Compound 19 | AChE | 1.2 | [15] |

Piperidine Derivatives in Infectious Diseases

The versatility of the piperidine scaffold has also been exploited in the development of agents to combat infectious diseases caused by viruses and bacteria.[16][17][18][19]

Antiviral Applications

Piperidine derivatives have shown promise as antiviral agents, particularly against influenza virus and human immunodeficiency virus (HIV).[16][17][18][19]

Some piperidine-based compounds have been found to inhibit influenza virus replication by interfering with an early to middle stage of the viral life cycle.[20] The exact molecular target can vary, but some derivatives have been shown to disrupt viral entry or replication processes within the host cell.[20]

Antibacterial Applications

The piperidine nucleus is present in several antibacterial agents. These compounds can exert their effects through various mechanisms, including disruption of the bacterial cell wall or inhibition of essential enzymes.

SAR studies have demonstrated that the nature and position of substituents on the piperidine ring are critical for antibacterial activity. For example, the introduction of specific side chains can enhance the compound's ability to penetrate the bacterial cell membrane and interact with its intracellular target.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a key parameter for assessing the efficacy of a potential antibacterial agent.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Grow the bacterial strain of interest in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | 32-512 | [21] |

| Compound 5 | Candida albicans | 32-64 | [21] |

| Compound 6 | Escherichia coli | 1500 | [22] |

| Compound 7 | Bacillus subtilis | 1500 | [22] |

Conclusion and Future Perspectives

The piperidine scaffold continues to be a cornerstone of modern drug discovery, with its derivatives demonstrating remarkable pharmacological potential across a spectrum of therapeutic areas. The inherent versatility of this heterocyclic motif, coupled with the power of modern synthetic chemistry, ensures that piperidine-based compounds will remain a fertile ground for the development of novel and improved medicines. Future research will likely focus on the design of highly selective and potent piperidine derivatives with optimized pharmacokinetic profiles, as well as the exploration of their application in emerging therapeutic areas. The continued elucidation of structure-activity relationships and the identification of novel biological targets will undoubtedly pave the way for the next generation of piperidine-based drugs that address unmet medical needs.

References

- Fu, D., et al. (2020). Synthesis and biological evaluation of novel piperidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111956.

- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548.

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.

- Zhang, F., et al. (2015). Synthesis and preliminary antiviral activities of piperidine-substituted purines against HIV and influenza A/H1N1 infections. Chemical Biology & Drug Design, 86(4), 568-577.

- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Zhang, X., et al. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorganic Chemistry, 116, 105353.

- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.

- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar.

- Glushkov, V. A., & Shklyaeva, E. V. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540.

- Glushkov, V. A., & Shklyaeva, E. V. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC.

- BenchChem. (n.d.).

- Dubey, A., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936894.

- Kumar, A., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.

- Eureka | Patsnap. (n.d.). Novel donepezil synthesis process.

- ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell...

- Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal.

- Yilmaz, I., & Senturk, M. (2007).

- Wang, J., et al. (2016). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. SAR and QSAR in Environmental Research, 27(1), 45-61.

- Tumiatti, V., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Hernandez, A. (2024). Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. Thesis.

- Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.

- RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.

- Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792.

- Future Medicine. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Future Medicine.

- ResearchGate. (n.d.). MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV.

- DTIC. (2025). Piperidine Synthesis. DTIC.

- BenchChem. (n.d.).

- Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(1), 65-76.

- ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition.

- ResearchGate. (n.d.). Scheme 3. Synthesis of piperidine 10, pyrrolidine 11,...

- Glushkov, V. A., & Shklyaeva, E. V. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, µg/mL) of piperine and...

- CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- ResearchGate. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against...

- ResearchGate. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro...

- MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.

- ResearchGate. (n.d.). Schematic of the PI3k/Akt signaling pathway depicting the possible...

- van Rensburg, C. E., et al. (1998). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anticancer Research, 18(5A), 3279-3282.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 14. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. academicjournals.org [academicjournals.org]

A Technical Guide to the Role of the Ethynyl Group in the Reactivity of Aromatic Compounds

Abstract

The ethynyl group (–C≡CH), a seemingly simple unsaturated moiety, imparts a profound and multifaceted influence on the reactivity of aromatic systems. Its unique linear geometry and sp-hybridized orbitals create a complex electronic profile, characterized by σ-withdrawing inductive effects and a π-system capable of electron donation. This guide provides an in-depth analysis of how these properties modulate the behavior of ethynylarenes in a wide spectrum of chemical transformations. We will explore its directing effects in electrophilic and nucleophilic aromatic substitutions, its indispensable role as a reactive handle in transition-metal-catalyzed cross-coupling and pericyclic reactions, and its strategic deployment as a pharmacophore and bioorthogonal linker in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical personality of the ethynyl group for molecular design and synthesis.

The Duality of the Ethynyl Moiety: Electronic Character on an Aromatic Ring

The reactivity of a substituted aromatic compound is fundamentally governed by the electronic nature of its substituents. The ethynyl group is particularly fascinating due to its dual electronic character.

-

Inductive Effect (-I): The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the aromatic ring. This results in a significant polarization of the C(sp)-C(sp²) sigma bond, causing the ethynyl group to withdraw electron density from the ring inductively. This effect tends to deactivate the aromatic system towards electrophilic attack.[1][2]

-

Resonance Effect (+M/-M): The ethynyl group possesses two π-bonds orthogonal to each other. These π-orbitals can overlap with the π-system of the aromatic ring, allowing for electron delocalization. Depending on the reaction conditions and the nature of the attacking species, the ethynyl group can either donate π-electrons into the ring (+M effect) or accept them. However, in the context of electrophilic aromatic substitution, it is the electron-withdrawing inductive effect that typically dominates, leading to overall deactivation.[1] The linear geometry also minimizes steric hindrance at the ortho positions compared to bulkier groups.[3]

Modulating Core Aromatic Reactivity

The electronic tug-of-war exerted by the ethynyl group dictates its influence on canonical aromatic reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The ethynyl group's strong inductive electron-withdrawal deactivates the ring, making the reaction slower compared to benzene.[1] However, any potential resonance donation of π-electrons would direct incoming electrophiles to the ortho and para positions. The interplay of these effects means that while the ring is deactivated, substitution, when it occurs, is directed to the meta position due to the overriding influence of the inductive effect, which most strongly depletes electron density at the ortho and para positions.[4]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nature of the ethynyl group is a powerful asset in nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, typically requiring strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group.[5][6][7] The ethynyl group functions as a moderate activating group for SNAr, helping to stabilize the negative charge of the intermediate Meisenheimer complex.[8][9] This activation makes it a useful substituent for facilitating the displacement of halides or other leaving groups by nucleophiles, a key strategy in building complex molecular architectures.

Pericyclic Reactions: A Gateway to Polycycles

The alkyne functionality of ethynylarenes is a superb dienophile or dipolarophile for cycloaddition reactions, providing a robust method for constructing complex polycyclic systems.

-

Diels-Alder Reaction ([4+2] Cycloaddition): Ethynylarenes can react with dienes in Diels-Alder reactions to form bicyclic structures.[10] More advanced applications involve intramolecular cycloadditions where the diene is tethered to the aromatic ring, providing rapid access to highly condensed polycyclic aromatic compounds, particularly when using aryne intermediates.[11][12]

-

Huisgen Cycloaddition ([3+2] Dipolar Cycloaddition): The terminal alkyne is one half of the archetypal "click chemistry" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14] This reaction is exceptionally reliable, high-yielding, and bioorthogonal, forming a stable 1,2,3-triazole ring that links the aromatic moiety to another molecule bearing an azide group.[15][16] This has become a cornerstone of bioconjugation, drug discovery, and materials science.[17]

The Indispensable Handle: Transition-Metal-Catalyzed Cross-Coupling

Perhaps the most significant role of the terminal ethynyl group in modern organic synthesis is as a versatile handle for C-C bond formation via cross-coupling reactions. The acidic terminal proton (pKa ≈ 25) is easily removed, and the resulting acetylide is a potent nucleophile in various catalytic cycles.[18]

The Sonogashira coupling is the preeminent example, coupling a terminal alkyne with an aryl or vinyl halide using a dual catalytic system of palladium and copper(I).[19][20][21] This reaction is foundational for the synthesis of conjugated enynes and arylalkynes, structures prevalent in pharmaceuticals, natural products, and organic materials.[22][23] The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[21][24]

| Substrate 1 | Substrate 2 | Catalyst System | Base | Product | Typical Yield |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | Aryl-Alkyne | 85-95% |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Triethylamine | Aryl-Alkyne | 70-90% |

| Aryl Triflate | Terminal Alkyne | (AllylPdCl)₂, P(t-Bu)₃ | Cs₂CO₃ | Aryl-Alkyne | 80-98%[25] |

| Table 1. Representative Conditions for Sonogashira Coupling Reactions. Yields are generalized and substrate-dependent. |

Application Spotlight: Drug Discovery and Chemical Biology